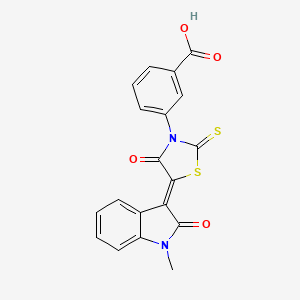

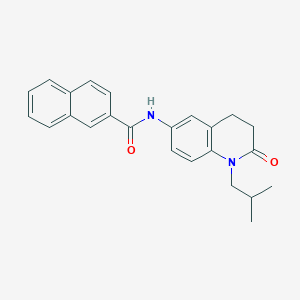

1-ethyl-3-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-ethyl-3-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one, also known as EMSQ, is a quinoline derivative that has been widely used in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

Research has demonstrated the utility of sulfonylquinolones, similar to the chemical compound , in the synthesis of broad-spectrum antibacterial agents. One study highlights the synthesis of a new 2-sulfonylquinolone that served as a key intermediate in developing a potent broad-spectrum antibacterial agent effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007). This underscores the compound's relevance in addressing antibiotic resistance.

Catalytic Applications

A study employed 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient catalyst for synthesizing polyhydroquinoline derivatives, demonstrating the compound's application in catalysis and synthetic chemistry (Khaligh, 2014). This research points towards the compound's potential in facilitating complex organic reactions.

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties. For instance, phenylquinolinones derived from marine fungi showed moderate cytotoxicity against cancer cell lines, indicating the compound's potential in developing new antimicrobial agents (Li et al., 2016). This suggests the chemical's importance in discovering novel therapeutic agents.

Photocatalytic Activity

Research into the photocatalytic activity of related compounds, such as bicyclometalated iridium(III) complexes, revealed their efficiency in generating singlet oxygen and photooxidation of sulfides into sulfoxides (Li & Ye, 2019). These findings underscore the potential applications of the compound in environmental remediation and organic synthesis.

Organometallic Chemistry

Palladium(II) complexes with related thiosemicarbazones have been synthesized to explore their biological properties, revealing their strong binding affinity to DNA and proteins (Ramachandran et al., 2012). This highlights the compound's potential applications in medicinal chemistry and drug development.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors . These targets play crucial roles in cellular processes, including DNA replication, signal transduction, and neurotransmission.

Mode of Action

For instance, some guanidine derivatives have been found to bind to the DNA minor groove, potentially interfering with DNA replication .

Biochemical Pathways

For instance, guanidine derivatives have been found to inhibit kinases, which are key components of signal transduction pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Propriétés

IUPAC Name |

1-ethyl-3-(4-methoxyphenyl)sulfonyl-6-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-4-20-12-18(19(21)16-11-13(2)5-10-17(16)20)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNECAAXKMJLECN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2471598.png)

![methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2471600.png)

![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)

![1-(4-Benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2471605.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)

![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)

![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)